3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione 3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione
Brand Name: Vulcanchem
CAS No.: 694466-30-3
VCID: VC4661287
InChI: InChI=1S/C12H14FN3OS/c1-17-8-2-7-16-11(14-15-12(16)18)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18)
SMILES: COCCCN1C(=NNC1=S)C2=CC=C(C=C2)F
Molecular Formula: C12H14FN3OS
Molecular Weight: 267.32

3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 694466-30-3

Cat. No.: VC4661287

Molecular Formula: C12H14FN3OS

Molecular Weight: 267.32

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione - 694466-30-3

Specification

CAS No. 694466-30-3
Molecular Formula C12H14FN3OS
Molecular Weight 267.32
IUPAC Name 3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C12H14FN3OS/c1-17-8-2-7-16-11(14-15-12(16)18)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18)
Standard InChI Key VJTHNRZTEIKXBF-UHFFFAOYSA-N
SMILES COCCCN1C(=NNC1=S)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core consists of a 1,2,4-triazole ring substituted at positions 3 and 4. Position 3 hosts a 4-fluorophenyl group, while position 4 is modified with a 3-methoxypropyl chain. The thione moiety at position 5 introduces sulfur into the heterocyclic system, influencing both electronic and steric properties .

Table 1: Key Structural Properties

PropertyValue
IUPAC Name3-(4-Fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione
Molecular FormulaC₁₂H₁₄FN₃OS
Molecular Weight291.32 g/mol
SMILESCOCCCN1C(=NNC(=S)C1=O)C2=CC=C(C=C2)F

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step strategy:

  • Core Formation: 5-Amino-1,3,4-thiadiazole-2-sulfonamide reacts with hydrazine hydrate to yield 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione .

  • Alkylation: The 4-amino group undergoes nucleophilic substitution with 3-methoxypropyl bromide, introducing the methoxypropyl side chain .

  • Aryl Substitution: A Friedel-Crafts or Ullmann-type coupling installs the 4-fluorophenyl group at position 3 .

Spectroscopic Characterization

  • IR Spectroscopy: A strong C=S stretch appears near 1,150 cm⁻¹, while the methoxy C-O vibration is observed at 1,250 cm⁻¹ .

  • ¹H NMR: Signals include δ 7.8–7.6 ppm (fluorophenyl aromatic protons), δ 3.3 ppm (methoxy singlet), and δ 1.8–1.6 ppm (propyl methylene protons) .

  • ¹³C NMR: The thione carbon resonates at δ 178 ppm, with the fluorophenyl carbons between δ 115–160 ppm .

TechniqueKey Signals
IR1,150 cm⁻¹ (C=S), 1,250 cm⁻¹ (C-O)
¹H NMRδ 7.8–7.6 (aromatic), δ 3.3 (OCH₃)
¹³C NMRδ 178 (C=S), δ 115–160 (aromatic C-F)

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate lipophilicity (logP ~2.8), balancing the hydrophilic methoxypropyl chain and hydrophobic fluorophenyl group. It is soluble in polar aprotic solvents (DMSO, DMF) but shows limited aqueous solubility (~0.5 mg/mL) . Stability studies indicate degradation <5% under ambient conditions over 30 days .

Crystallographic Data

While single-crystal X-ray data remain unpublished, analogous triazole-thiones crystallize in monoclinic systems with π-π stacking between aromatic rings and hydrogen bonds involving the thione sulfur .

PathogenMIC (μg/mL)Reference Drug (MIC)
Staphylococcus aureus2.5Vancomycin (1.0)
Candida albicans1.8Fluconazole (2.0)
Escherichia coli8.0Ciprofloxacin (0.5)

Anticancer Activity

Preliminary assays against MCF-7 breast cancer cells show IC₅₀ = 12 μM, likely via tubulin polymerization inhibition—a mechanism observed in related triazoles .

Structure-Activity Relationships (SAR)

  • Fluorophenyl Group: Electron-withdrawing fluorine enhances target binding but reduces solubility.

  • Methoxypropyl Chain: Increases metabolic stability compared to shorter alkyl chains .

  • Thione vs. Thiol: The thione form shows superior enzyme inhibition versus oxidized thiol derivatives .

Toxicological Profile

Acute toxicity (LD₅₀) in murine models exceeds 500 mg/kg, suggesting a favorable safety window. Chronic exposure studies indicate mild hepatotoxicity at doses >100 mg/kg/day .

Industrial and Research Applications

  • Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors and antifungal agents .

  • Material Science: Forms coordination complexes with transition metals for catalytic applications .

Future Directions

  • Optimization: Introducing polar groups at the propyl terminus may improve aqueous solubility.

  • Target Validation: Proteomic studies to identify primary biological targets.

  • Formulation Development: Nanoemulsion systems to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator